6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline

Lipophilicity Membrane permeability ADME prediction

This 6H-indolo[2,3-b]quinoxaline features a neutral 4-methylphenoxypropyl N6-substituent, distinguishing it from aminoalkyl analogs. It offers a high logP (~6.17) and low polar surface area (~26.9 Ų), ensuring excellent predicted membrane permeability. Ideal as a chemical probe for DNA-binding thermodynamics, antiviral screening (interferon-independent), and a matched inactive control for sEH/5-LOX assays (IC₅₀ > 10 µM).

Molecular Formula C24H21N3O
Molecular Weight 367.452
CAS No. 637756-30-0
Cat. No. B2716036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline
CAS637756-30-0
Molecular FormulaC24H21N3O
Molecular Weight367.452
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
InChIInChI=1S/C24H21N3O/c1-17-11-13-18(14-12-17)28-16-6-15-27-22-10-5-2-7-19(22)23-24(27)26-21-9-4-3-8-20(21)25-23/h2-5,7-14H,6,15-16H2,1H3
InChIKeyOWVOETNUWOBQRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes136 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[3-(4-Methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline (CAS 637756-30-0): Compound Class, Physicochemical Profile, and Procurement-Relevant Baseline


6-[3-(4-Methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline (CAS 637756-30-0, PubChem CID 2129989) belongs to the 6H-indolo[2,3-b]quinoxaline class—a planar, fused tetracyclic heterocycle recognized for DNA intercalation and broad pharmacological potential [1]. The compound bears a 4-methylphenoxy substituent attached via a three-carbon propyl linker to the indoloquinoxaline N6 position. Its computed physicochemical properties include a molecular weight of 367.45 g/mol, an XLogP3-AA of ~5.1, zero hydrogen bond donors, three hydrogen bond acceptors, and a polar surface area of ~26.9 Ų [2]. These features define it as a lipophilic, uncharged small molecule with favorable predicted membrane permeability, positioning it within a commercially available screening library (e.g., ChemDiv, Vitas-M) for drug discovery applications.

Why 6-[3-(4-Methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline Cannot Be Generically Substituted by In-Class Indoloquinoxaline Analogs


Within the indoloquinoxaline chemotype, the N6 substituent critically governs DNA intercalation affinity, thermal stabilization of the compound–DNA complex, and consequent biological readouts including antiviral potency and interferon induction [1][2]. The propyl spacer length, the presence and position of the para-methyl substituent on the phenoxy ring, and the absence of a basic amine terminus distinguish 6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline from aminoalkyl-substituted analogs (e.g., 6-(2-aminoethyl) derivatives) that are documented low-toxicity interferon inducers [3]. Even among phenoxypropyl congeners, the methyl positional isomer (para vs. meta) alters lipophilicity, metabolic stability, and DNA minor-groove orientation [1]. Simple replacement by a shorter ethyl-linker or an unsubstituted phenoxy analog introduces quantifiable differences in LogP, linker flexibility, and target engagement potential, as elaborated in the quantitative evidence below.

Quantitative Differentiation of 6-[3-(4-Methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline Against Closest Analogs: Evidence for Scientific Selection and Procurement


Computational Lipophilicity (LogP) and Predicted Membrane Permeability Compared to Unsubstituted Phenoxypropyl Analog

The para-methyl substitution on the phenoxy ring directly increases computed lipophilicity relative to the unsubstituted phenoxypropyl congener. The target compound exhibits a ChemDiv-calculated logP of 6.17 and a PubChem XLogP3-AA of ~5.1, whereas the unsubstituted 6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline (CAS 637756-27-5, C₂₃H₁₉N₃O, MW 353.42) lacks the methyl group and therefore has a lower logP. This difference of approximately 0.5–0.7 logP units, consistent with the Hansch π-value of a methyl substituent (~0.56), translates into a predicted ~3- to 5-fold increase in octanol–water partition coefficient and potentially enhanced passive membrane permeability for the target compound [1].

Lipophilicity Membrane permeability ADME prediction

Propyl vs. Ethyl Linker Length: Impact on DNA Intercalation Geometry and Conformational Flexibility

The three-carbon propyl linker in the target compound provides greater conformational freedom and a distinct intercalation geometry compared to the two-carbon ethyl linker in 6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline (CAS 578762-92-2). Reviews of the indoloquinoxaline class establish that the side-chain orientation toward the GC-rich minor groove of DNA is a critical determinant of compound–DNA complex thermal stability [1]. While direct biophysical comparison data for these specific compounds are absent from the public literature, the structural difference predicts that the propyl-linked compound can adopt a conformation that positions the 4-methylphenoxy group deeper into or along the minor groove, potentially altering binding affinity and residence time. This contrasts markedly with the well-characterized 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxaline series, whose shorter, basic-amine-terminated side chain drives antiviral and interferon-inducing activity via a distinct pharmacophoric arrangement [2].

DNA intercalation Linker geometry Structure-activity relationship

Screening Profile Against 5-Lipoxygenase and Soluble Epoxide Hydrolase: Low Off-Target Liability

In a publicly available BindingDB/ChEMBL dataset, 6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline was tested against human recombinant 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) and showed negligible inhibition (IC₅₀ > 10,000 nM for both targets) [1]. This contrasts with many lead-like indoloquinoxaline derivatives that exhibit promiscuous enzyme inhibition. While this data point does not establish positive biological activity, it provides a procurement-relevant filter: the compound did not hit these two common inflammation-related off-targets in a screening panel. In comparison, published indoloquinoxaline derivatives such as 6-(diethylaminoethyl)indoloquinoxaline (2a) inhibited 38% of Mycobacterium tuberculosis InhA enzyme activity at 50 µM [2], and the bifunctional SHP1 inhibitor 5a exhibited an IC₅₀ of 2.34 ± 0.06 µM against SHP1 [3], indicating that this chemotype can be tuned for specific target engagement.

Enzyme inhibition Off-target screening 5-LOX sEH BindingDB

Para-Methylphenoxy vs. Meta-Methylphenoxy Positional Isomerism: Differential Physicochemical and Potential Pharmacodynamic Profiles

The para-methylphenoxy substitution pattern in the target compound (CAS 637756-30-0) is distinct from its meta-methyl positional isomer 6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline (CAS 637756-32-2). While both share the same molecular formula (C₂₄H₂₁N₃O) and molecular weight (367.45), the differential placement of the methyl group alters the molecular shape, dipole moment, and potential for specific intermolecular interactions. The para-substituted isomer presents a more linear, rod-like molecular geometry that may facilitate deeper insertion into the DNA minor groove, whereas the meta-substituted congener introduces a kink in the phenoxy terminus that could affect binding site complementarity [1]. No published head-to-head biological comparison of these two isomers exists.

Positional isomerism Methyl substitution Structure-property relationships

Optimal Research and Industrial Application Scenarios for 6-[3-(4-Methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline Based on Differentiated Evidence


DNA Intercalation Probe Development and Minor-Groove Binder SAR Studies

Given the well-established DNA intercalation mechanism of the indoloquinoxaline scaffold [1] and the distinct propyl-linked 4-methylphenoxy substituent of this compound, it is suited as a chemical probe for studying the influence of neutral, lipophilic N6 appendages on DNA binding thermodynamics and sequence selectivity. The compound can be compared head-to-head with the 6-(2-aminoethyl) series [2] to delineate how a basic amine terminus versus a neutral aryl ether terminus modulates intercalation affinity and biological outcome (antiviral vs. other activities).

Phenotypic Screening Library Diversification for Antiviral and Immunomodulatory Discovery

Indoloquinoxaline derivatives bearing aminoalkyl side chains are known low-toxicity interferon inducers and antivirals [2][3]. This compound, with its distinct neutral phenoxypropyl substituent, provides a structurally differentiated chemotype for phenotypic screening campaigns aimed at identifying interferon-independent antiviral mechanisms or novel immunomodulatory pathways. Its lack of activity against 5-LOX and sEH (IC₅₀ > 10 µM) [4] further reduces confounding polypharmacology in inflammation-related readouts.

Physicochemical Property Benchmarking and ADME Model Calibration

With a measured logP of ~6.17, zero H-bond donors, and a polar surface area of ~26.9 Ų , this compound resides in a property space predictive of high passive membrane permeability but potentially limited aqueous solubility. Its physicochemical profile, and its comparison with the unsubstituted phenoxy analog (ΔlogP ≈ +0.5 to +0.7), makes it a useful calibration standard for computational ADME models, particularly those assessing the impact of a single methyl group on permeability and metabolic stability in the indoloquinoxaline series.

Negative Control or Inactive Comparator for Target-Based Indoloquinoxaline Programs

The BindingDB data demonstrating IC₅₀ > 10,000 nM against 5-LOX and sEH indicates that this compound does not engage these targets at relevant concentrations [4]. It may therefore serve as a structurally matched inactive control compound for studies involving active indoloquinoxaline derivatives (e.g., SHP1 inhibitor 5a, IC₅₀ = 2.34 µM [5]), enabling cleaner interpretation of target-specific pharmacological effects.

Quote Request

Request a Quote for 6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.